Product packaging for Sodium 1,3-benzothiazole-2-carboxylate(Cat. No.:CAS No. 116571-10-9)

Sodium 1,3-benzothiazole-2-carboxylate

Cat. No.: B3086845
CAS No.: 116571-10-9
M. Wt: 201.18 g/mol
InChI Key: FJSQSHFCYABLKZ-UHFFFAOYSA-M
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Description

Sodium 1,3-benzothiazole-2-carboxylate (CAS 116571-10-9) is a high-value chemical intermediate specifically designed for advanced pharmaceutical research and drug discovery programs. This compound serves as a versatile precursor for synthesizing a diverse array of benzothiazole-based sulfonamides and carboxylic acid derivatives, which are investigated as novel carbonic anhydrase inhibitors (CAIs) . The benzothiazole core is a privileged scaffold in medicinal chemistry, renowned for its wide spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties . In practical research applications, this salt is utilized to generate key intermediates such as benzo[d]thiazole-2-carbohydrazide, which can be further transformed into reactive species like 2-isocyanatobenzothiazole. These intermediates are crucial for constructing ureido-linked molecules that target tumor-associated carbonic anhydrase isoforms (CA IX and XII) . The selective inhibition of these isoforms is a cutting-edge strategy in oncology for managing metastatic hypoxic solid tumors . Researchers value this compound for its role in developing targeted therapies, contributing to structure-activity relationship (SAR) studies, and creating novel scaffolds with potential enhanced potency and specificity. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory requirements.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4NNaO2S B3086845 Sodium 1,3-benzothiazole-2-carboxylate CAS No. 116571-10-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S.Na/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSQSHFCYABLKZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4NNaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,3 Benzothiazole 2 Carboxylate and Its Analogues

Classical and Conventional Synthetic Approaches

The primary and most historic route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol (B119425) with a suitable substrate that provides the C2 carbon of the thiazole (B1198619) ring. This approach is valued for its reliability and adaptability.

The reaction of 2-aminothiophenol with 1,2-biselectrophilic compounds such as diethyl oxalate (B1200264) provides a direct pathway to benzothiazoles bearing a carboxylate functionality at the 2-position. For instance, the condensation of 2-aminothiophenol with diethyl oxalate upon heating leads to the formation of ethyl 2-benzothiazolecarboxylate. ekb.eg This reaction typically proceeds by an initial nucleophilic attack of the amino group on one of the carbonyls, followed by cyclization involving the thiol group and subsequent dehydration.

One reported method involves heating 2-aminothiophenol with diethyl oxalate at 110°C for 4 hours to yield ethyl benzothiazole-2-carboxylate. ekb.eg Another protocol describes the synthesis of the same compound by refluxing the reactants in water. ekb.eg A similar condensation has been reported to afford the product in yields ranging from 53% after 4 hours of reflux to 92% after 8 hours of reflux. nih.gov

Table 1: Synthesis of Ethyl 2-Benzothiazolecarboxylate from Diethyl Oxalate

Reactants Conditions Product Yield Reference
2-Aminothiophenol, Diethyl Oxalate Heating at 110°C, 4h Ethyl 2-Benzothiazolecarboxylate - ekb.eg
2-Aminothiophenol, Diethyl Oxalate Reflux in water Ethyl 2-Benzothiazolecarboxylate - ekb.eg
2-Aminothiophenol, Diethyl Oxalate Mild reflux, 4h Ethyl 2-Benzothiazolecarboxylate 53% nih.gov
2-Aminothiophenol, Diethyl Oxalate Reflux, 8h Ethyl 2-Benzothiazolecarboxylate 92% nih.gov

A widely used method for synthesizing 2-substituted benzothiazoles is the direct condensation of 2-aminothiophenol with carboxylic acids or their derivatives. researchgate.net This reaction often requires a dehydrating agent or catalyst and elevated temperatures. Polyphosphoric acid (PPA) is a classic medium for this transformation, facilitating both condensation and cyclization. figshare.com For example, heating 2-aminothiophenol with various fatty acids or aromatic carboxylic acids in the presence of PPA yields the corresponding 2-alkyl or 2-aryl benzothiazoles. researchgate.net

Modern variations employ catalysts to achieve milder reaction conditions. A heterogeneous mixture of methanesulfonic acid and silica (B1680970) gel has been used for the condensation of 2-aminothiophenol with both aliphatic and aromatic carboxylic acids at 140°C, providing good to excellent yields (70-92%). figshare.commdpi.com Microwave irradiation has also been successfully applied to promote the solvent-free condensation of carboxylic acids with 2-aminothiophenol, offering a rapid and efficient alternative. researchgate.netijpsr.com

Table 2: Catalysts and Conditions for Condensation with Carboxylic Acids

Carboxylic Acid Type Catalyst/Conditions Yield Reference
Aliphatic/Aromatic MeSO₃H/SiO₂, 140°C, 2-12h 70-92% figshare.commdpi.com
Various Benzoic Acids Microwave, solvent-free Good ijpsr.com
N-protected Amino Acids Molecular Iodine, solvent-free, 20-25 min 54-98% mdpi.com
Aromatic Carboxylic Acids Samarium(III) triflate, aqueous media 72-92% figshare.com

The condensation of 2-aminothiophenol with aldehydes is one of the most common methods for preparing 2-aryl and 2-alkyl benzothiazoles. The reaction mechanism typically involves the formation of a Schiff base intermediate (an imine), which then undergoes intramolecular cyclization and subsequent oxidation to the benzothiazole (B30560). A variety of catalysts and oxidizing agents can be used to facilitate this process.

Numerous catalytic systems have been developed to improve efficiency and environmental friendliness. These include H₂O₂/HCl in ethanol (B145695) at room temperature, which gives excellent yields (85-94%) in a short time. mdpi.commdpi.com Other "green" approaches utilize catalysts like ammonium (B1175870) chloride (NH₄Cl) in a methanol-water mixture or employ solvent-free conditions. mdpi.com The reaction is versatile, tolerating a wide range of substituents on the aldehyde. mdpi.com Ketones can also be used as substrates, though they are generally less reactive than aldehydes. ekb.eg

Table 3: Selected Methods for Condensation with Aldehydes

Aldehyde Type Catalyst/Conditions Yield Reference
Aromatic Aldehydes H₂O₂/HCl, Ethanol, RT, 1h 85-94% mdpi.commdpi.com
Benzaldehyde NH₄Cl, Methanol/Water, RT, 1h High mdpi.com
Aromatic Aldehydes [pmIm]Br (ionic liquid), Microwave - organic-chemistry.org
Aryl Aldehydes Air/DMSO, catalyst-free Good to Excellent organic-chemistry.org
Aliphatic/Aromatic Zn(OAc)₂·2H₂O, solvent-free, 80°C, 30-60 min 67-96% mdpi.com

Acyl chlorides and nitriles serve as effective electrophiles for the synthesis of 2-substituted benzothiazoles. Acyl chlorides react readily with 2-aminothiophenol, often under mild conditions, to form an intermediate amide, which then cyclizes. Silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) has been used as an efficient catalyst for this reaction under solvent-free conditions. mdpi.com

Nitriles, being less electrophilic, typically require metal catalysis for the condensation to proceed efficiently. A copper-catalyzed method has been reported for the formation of 2-substituted benzothiazoles from the condensation of 2-aminobenzenethiols with a wide range of nitriles, providing excellent yields. mdpi.comorganic-chemistry.org

An alternative approach to obtaining benzothiazoles with an oxidized C2 substituent is through the transformation of an existing benzothiazole derivative. The oxidation of the methyl group in 2-methylbenzothiazole (B86508) is a key example. Gas-phase oxidation by hydroxyl (OH) radicals, a process relevant in atmospheric chemistry, has been studied extensively. nih.govresearchgate.net This reaction proceeds via hydrogen abstraction from the methyl group, followed by a series of steps involving molecular oxygen (O₂) and nitrogen oxides (NOx) to yield 2-formylbenzothiazole (an aldehyde) as a major product. nih.govresearchgate.net While this research primarily focuses on atmospheric degradation, the underlying chemical transformation from a methyl to a formyl group represents a viable synthetic strategy. Further oxidation of the resulting aldehyde would lead to the desired carboxylic acid.

Ester Hydrolysis for Carboxylic Acid Formation

The formation of 1,3-benzothiazole-2-carboxylic acid from its corresponding esters is a fundamental and widely employed synthetic transformation. This process, known as hydrolysis, involves the cleavage of the ester bond to yield the parent carboxylic acid and an alcohol. The reaction can be effectively catalyzed by either an acid or a base, with base-catalyzed hydrolysis, or saponification, being the more common and often irreversible method. chemguide.co.ukmasterorganicchemistry.com

In a typical laboratory procedure for base-catalyzed hydrolysis, the benzothiazole ester, such as ethyl or methyl 1,3-benzothiazole-2-carboxylate (B13909208), is heated under reflux with a dilute aqueous solution of a strong base, most commonly sodium hydroxide (B78521) (NaOH). chemguide.co.uk The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the alkoxide (e.g., ethoxide or methoxide) as the leaving group. The resulting carboxylic acid is immediately deprotonated by the strong base present in the reaction mixture to form the highly stable carboxylate salt, in this case, sodium 1,3-benzothiazole-2-carboxylate. masterorganicchemistry.com This final acid-base step renders the reaction essentially irreversible. masterorganicchemistry.com

To isolate the final product as 1,3-benzothiazole-2-carboxylic acid, the reaction mixture, after cooling, is subjected to an acidic workup. A strong acid, such as hydrochloric acid (HCl), is added to protonate the carboxylate salt, precipitating the carboxylic acid, which can then be collected by filtration and purified, often through recrystallization. operachem.com

Acid-catalyzed hydrolysis, while also a viable method, is a reversible process. chemguide.co.uklibretexts.org This reaction is typically carried out by heating the ester with a large excess of water in the presence of a strong acid catalyst. libretexts.org To drive the equilibrium towards the products (carboxylic acid and alcohol), a significant excess of water is required. chemguide.co.uk

Advanced and Sustainable Synthetic Strategies

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazole derivatives, aiming to develop more environmentally friendly, efficient, and safer chemical processes.

Green Chemistry Principles in Benzothiazole Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. thieme-connect.de Key principles include the use of renewable feedstocks, the development of catalytic reactions, the use of safer solvents, and the design of energy-efficient processes. chemrxiv.org In the context of benzothiazole synthesis, this has led to the exploration of alternative energy sources, novel catalytic systems, and environmentally benign reaction media.

The use of non-conventional energy sources like microwave irradiation and ultrasound has been shown to significantly accelerate the synthesis of benzothiazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orggoogle.com

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. organic-chemistry.orgscbt.com This technique has been successfully applied to the condensation of 2-aminothiophenols with various carbonyl compounds to yield benzothiazoles. organic-chemistry.org The benefits include a significant reduction in reaction time, from hours to minutes, and often improved product yields. organic-chemistry.org

Ultrasound-assisted synthesis, or sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. google.com This process generates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates. google.com Several studies have reported the efficient synthesis of 2-substituted benzothiazoles under ultrasound irradiation, often at room temperature and under solvent-free conditions, highlighting the energy efficiency and environmental benefits of this method. masterorganicchemistry.commnstate.edu

The following table summarizes selected examples of microwave and ultrasound-assisted synthesis of benzothiazole analogues.

EntryReactantsEnergy SourceCatalyst/ConditionsProductYield (%)TimeRef
12-Aminothiophenol, BenzaldehydeMicrowave (160 W)Anhydrous Ethanol2-Phenylbenzothiazole-1-1.5 min organic-chemistry.org
22-Aminothiophenol, AldehydesUltrasoundSulfated tungstate, Solvent-free2-Substituted benzothiazolesExcellent-
32-Aminothiophenol, AldehydesUltrasoundNone, Solvent-free2-Substituted benzothiazoles65-8320 min google.com

One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. acs.org Consequently, performing reactions under solvent-free conditions or in environmentally benign solvents like water is highly desirable.

Solvent-free reactions, often conducted by grinding the reactants together or by heating a neat mixture, can lead to improved efficiency, easier product isolation, and reduced waste generation. acs.org Several protocols for the synthesis of benzothiazoles from 2-aminothiophenols and aldehydes or acyl chlorides have been developed under solvent-free conditions, sometimes in conjunction with microwave or ultrasound irradiation. acs.org

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reactants often have low solubility in water, "on-water" catalysis, where the reaction occurs at the oil-water interface, can lead to significant rate enhancements. The synthesis of benzothiazoles via the condensation of 2-aminothiophenols with aldehydes has been successfully demonstrated in water, often with the aid of a catalyst.

Below is a table showcasing examples of solvent-free and aqueous medium reactions for benzothiazole synthesis.

EntryReactantsMediumCatalyst/ConditionsProductYield (%)Ref
12-Aminothiophenol, Aromatic benzoyl chloridesSolvent-freeRoom temperature2-ArylbenzothiazolesGood to Excellent acs.org
22-Aminothiophenol, AldehydesWaterp-Toluenesulfonic acid (PTSA)2-Substituted benzothiazoles-
32-Aminothiophenol, AldehydesWaterRice husk-derived activated carbon2-ArylbenzothiazolesHigh
42-Aminophenol, BenzaldehydeSolvent-freeBrønsted acidic ionic liquid gel, 130 °C2-PhenylbenzoxazoleHigh

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, utilizing light energy to drive chemical reactions under mild conditions. chemguide.co.uk This approach often employs a photocatalyst that can absorb visible light and initiate electron transfer processes, leading to the formation of reactive radical intermediates.

The synthesis of benzothiazoles has been achieved through various visible-light-mediated pathways. One common strategy involves the intramolecular cyclization of thioanilides. operachem.com In these reactions, a photocatalyst, such as a ruthenium or iridium complex, or even an organic dye like eosin (B541160) Y or riboflavin, absorbs light and initiates a single-electron transfer (SET) process, ultimately leading to the formation of a C-S bond and the benzothiazole ring system. chemguide.co.ukoperachem.com A significant advantage of these methods is the use of ambient conditions and often air as a sustainable oxidant. operachem.com

Some visible-light-driven syntheses of benzothiazoles have also been developed that operate without the need for an external photocatalyst. In some cases, an in situ-generated disulfide from 2-aminothiophenol can act as a photosensitizer, absorbing light and promoting the reaction.

The table below presents examples of photoredox and visible-light-driven benzothiazole syntheses.

EntryStarting MaterialLight SourceCatalyst/ConditionsProductYield (%)Ref
1ThioanilidesVisible lightRu(bpy)₃²⁺, O₂ (aerobic)2-Substituted benzothiazoles- operachem.com
22-Aminothiophenols, AldehydesBlue LED (12W)Air atmosphere, no external catalyst2-Substituted benzothiazolesGood operachem.com
3ThiobenzanilidesVisible lightRiboflavin, K₂S₂O₈2-Substituted benzothiazolesGood to Excellent operachem.com
42-Aminothiophenol, AldehydesVisible lightIn situ-generated disulfide, O₂2-Substituted benzothiazolesGood to Excellent

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, recyclability, and often enhanced stability compared to their homogeneous counterparts. Nanocatalysts, with their high surface-area-to-volume ratio, can exhibit exceptional catalytic activity and selectivity. libretexts.org

In the synthesis of benzothiazoles, a variety of solid-supported catalysts and nanocatalysts have been employed. These include metal oxides, zeolites, silica-supported acids, and magnetic nanoparticles functionalized with catalytic species. For instance, silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) has been used as an efficient and reusable catalyst for the reaction of acyl chlorides with 2-aminothiophenol under solvent-free conditions. operachem.com

Magnetic nanocatalysts, such as Fe₃O₄ nanoparticles functionalized with a catalytically active species (e.g., copper), are particularly attractive as they can be easily recovered from the reaction mixture using an external magnet. libretexts.org This simplifies the work-up procedure and allows for multiple reuse cycles of the catalyst without significant loss of activity. libretexts.org

The following table provides examples of the use of heterogeneous and nanocatalysts in benzothiazole synthesis.

EntryReactantsCatalystMediumProductYield (%)Ref
12-Aminothiophenol, Acyl chloridesNaHSO₄-SiO₂Solvent-freeBenzothiazole derivatives- operachem.com
22-Aminothiophenol, Aromatic aldehydesFe₃O₄@Pyl-Cu nanocatalystEthanol2-ArylbenzothiazolesVery Good libretexts.org
32-Aminothiophenol, Aromatic aldehydesSnP₂O₇-2-Arylbenzothiazoles87-95 thieme-connect.de
42-Iodoaniline, Aromatic aldehydes, ThioureaFe₃O₄-Serine-CuI nanocatalystWater2-Substituted benzothiazolesHigh

Organic Electrosynthesis Approaches

Organic electrosynthesis is emerging as a powerful, green, and efficient alternative to traditional synthetic methods. researchgate.net By using electricity to drive chemical reactions, it often allows for milder reaction conditions, reduces the need for chemical oxidants or reductants, and can offer unique selectivity. In the context of benzothiazole synthesis, electrochemical methods have been successfully employed for the intramolecular cyclization of thioamides.

One notable approach involves the catalyst-free and supporting electrolyte-free electrochemical synthesis of benzothiazoles from arylthioamides. This method utilizes a flow electrochemical reactor, which facilitates easy scaling of the reaction and leads to good to excellent yields with high current efficiencies. chemrxiv.org The mechanism proceeds via the electrochemical oxidation of the arylthioamide, generating a radical cation that undergoes intramolecular cyclization to form the benzothiazole ring. This process is highly efficient and environmentally benign. chemrxiv.org

Another electrosynthetic strategy focuses on the C-H thiolation routes for producing 2-aminobenzothiazole (B30445) derivatives. For instance, the reaction of anilines with ammonium thiocyanate (B1210189) can be mediated electrochemically using sodium bromide as both an electrolyte and a brominating agent, proceeding at room temperature to afford the desired products in moderate to good yields. researchgate.net While these methods have been primarily demonstrated for 2-amino or 2-substituted benzothiazoles, the principles of electrochemically-induced cyclization of appropriately substituted precursors represent a promising avenue for the direct synthesis of the 1,3-benzothiazole-2-carboxylate scaffold.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. Several MCRs have been developed for the synthesis of complex heterocyclic systems incorporating the benzothiazole core.

For example, a one-pot, three-component reaction has been developed for the synthesis of pyrimido[2,1-b] nih.govnih.govbenzothiazole derivatives. This reaction involves the condensation of arylglyoxals, 2-aminobenzothiazole, and a 1,3-dicarbonyl compound (such as Meldrum's acid or barbituric acid) in acetic acid. The process proceeds through an initial reaction between the arylglyoxal and the dicarbonyl compound, followed by a Michael addition of 2-aminobenzothiazole and subsequent cyclization to yield the fused heterocyclic system. chemrxiv.org

Another example is the assembly of benzothiazole-triazepine hybrid molecules through a cascade multicomponent reaction. acs.org These reactions highlight the utility of using functionalized benzothiazoles as building blocks in MCRs to access diverse and complex molecular architectures. While direct MCRs for the synthesis of the simple 1,3-benzothiazole-2-carboxylate are not extensively documented, the MCR strategy remains a powerful tool for building upon this core scaffold. acs.org

Derivatization Strategies of the 1,3-Benzothiazole-2-carboxylate Scaffold

The 1,3-benzothiazole-2-carboxylate scaffold offers multiple sites for chemical modification, allowing for the systematic tuning of its physicochemical properties. Key derivatization strategies include transformations of the carboxylate group, substitution on the fused benzene (B151609) ring, and the construction of larger hybrid molecules.

Modification of the Carboxylate Group (e.g., esterification, amidation)

The carboxylate group at the C2-position is a prime handle for derivatization through common transformations such as esterification and amidation. These reactions allow for the introduction of a wide array of functional groups, enabling the development of compound libraries for various applications.

Esterification can be achieved using standard methods. The Fischer esterification, involving the reaction of 1,3-benzothiazole-2-carboxylic acid with an alcohol under acidic catalysis, is a classic and effective approach. masterorganicchemistry.com Alternatively, coupling agents can be used to facilitate ester bond formation under milder conditions. For instance, the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can effectively couple the carboxylic acid with alcohols. inpressco.com This method is particularly useful for more sensitive substrates. inpressco.com

Amidation is another crucial modification. The most direct route involves activating the carboxylic acid followed by reaction with a primary or secondary amine. A common laboratory-scale method is the conversion of the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ajol.info The resulting highly reactive 1,3-benzothiazole-2-carbonyl chloride can then be treated with an amine to form the desired amide. Modern peptide coupling reagents (e.g., HATU, HOBt) also provide efficient, one-pot methods for direct amidation from the carboxylic acid, minimizing the need for harsh intermediates. mdpi.com Furthermore, direct C-H amidation of the benzothiazole C2-H bond using thermal or light-mediated methods has been developed, offering an alternative route to C2-carboxamides. rsc.orgrsc.org

Reaction TypeReagents and ConditionsProduct TypeKey Features
Fischer EsterificationAlcohol (R-OH), Acid Catalyst (e.g., H₂SO₄), HeatEster (R-COOR')Equilibrium-driven; requires excess alcohol or water removal. masterorganicchemistry.com
Steglich EsterificationAlcohol (R-OH), DCC, DMAP (cat.)Ester (R-COOR')Mild conditions; suitable for sensitive substrates. inpressco.com
Amidation via Acyl Chloride1) SOCl₂ or (COCl)₂; 2) Amine (R₂'NH)Amide (R-CONR₂')Highly reactive intermediate; versatile for many amines. ajol.info
Peptide CouplingAmine (R₂'NH), Coupling Agent (e.g., HATU, HOBt)Amide (R-CONR₂')Mild, one-pot procedure with high yields. mdpi.com

Substitution on the Benzene Ring

Functionalization of the benzene portion of the benzothiazole ring allows for modulation of electronic properties and provides attachment points for further structural elaboration. The benzothiazole nucleus is generally electron-deficient, which deactivates the benzene ring towards standard electrophilic aromatic substitution. Consequently, forcing conditions are often required, and functionalization typically occurs at the C4, C6, and C7 positions.

Modern synthetic methods, particularly transition metal-catalyzed C-H functionalization, have provided more controlled and regioselective pathways for substitution. For instance, a ruthenium-assisted meta-nitration of 2-aryl benzothiazoles has been reported, demonstrating a selective functionalization that can be difficult to achieve with classical methods. researchgate.net

Another powerful strategy is C-H borylation, which installs a versatile boronic ester handle onto the ring. While extensively studied on the related 2,1,3-benzothiadiazole (B189464) (BTD) scaffold, the principles are applicable to benzothiazoles. nih.govnih.gov Iridium-catalyzed C-H borylation can provide access to borylated benzothiazoles, which can then undergo a wide range of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, heteroaryl, or alkynyl groups. nih.govnih.gov The carboxylate group itself can act as a directing group in some C-H activation reactions, potentially enabling regioselective functionalization at the C7 position. nih.gov

Reaction TypeStrategyTypical ReagentsPosition(s) FunctionalizedReference
NitrationDirected Electrophilic SubstitutionRu-catalyst, Nitrating agentmeta-position relative to directing group researchgate.net
BorylationIridium-catalyzed C-H Activation[Ir(OMe)COD]₂, B₂(pin)₂C4, C5, C6, C7 (regioselectivity varies) nih.govnih.gov
ArylationPalladium-catalyzed C-H ActivationPd(OAc)₂, Iodoarenes, Ag₂OC2 (on thiazole ring) chemrxiv.org
HalogenationDecarboxylative HalogenationHalogen source (e.g., NBS, NCS)Position of original carboxyl group acs.org

Formation of Hybrid Molecules

Connecting the 1,3-benzothiazole-2-carboxylate scaffold to other heterocyclic systems is a common strategy in medicinal chemistry to create "hybrid molecules" that may exhibit synergistic or novel biological activities. This is typically achieved by using the carboxylate group, or a derivative thereof, as a linker.

One approach involves the amidation or esterification of the C2-carboxylate with a functionalized heterocycle. For example, 2-(4-aminophenyl)benzothiazole can be acylated with chloroacetyl chloride, and the resulting chloroacetamide can be reacted with substituted piperazines to yield benzothiazole-piperazine hybrids. nih.gov

Another strategy involves multistep sequences to build a new heterocyclic ring onto a benzothiazole precursor. Starting from 2-mercaptobenzothiazole, alkylation with ethyl chloroacetate, followed by hydrazinolysis, provides a key hydrazide intermediate. This intermediate can then be cyclized with reagents like carbon disulfide to form benzothiazole-1,3,4-oxadiazole hybrids. nih.gov Similarly, reaction of aminophenyl-substituted benzothiazoles with propargyl bromide followed by a click-chemistry cyclization with aryl azides leads to the formation of benzothiazole-1,2,3-triazole hybrids. nih.gov These examples underscore the modularity of the benzothiazole scaffold in constructing complex, multifunctional molecules.

Hybrid Molecule TypeLinking StrategyKey PrecursorsReference
Benzothiazole-PiperazineAmide bond formation2-(4-aminophenyl)benzothiazole, Chloroacetyl chloride, Piperazines nih.gov
Benzothiazole-1,3,4-OxadiazoleHydrazide cyclization2-Mercaptobenzothiazole, Ethyl chloroacetate, Hydrazine, CS₂ nih.gov
Benzothiazole-1,2,3-TriazoleClick chemistry (cycloaddition)2-(4-aminophenyl)benzothiazole, Propargyl bromide, Aryl azides nih.gov
Benzothiazole-β-Lactam[2+2] Cycloaddition(Benzothiazol-2-yl)phenoxyacetic acids, Schiff bases nih.gov
Imidazo[2,1-b]benzothiazoleMulticomponent Reaction2-Aminobenzothiazole, Indole-3-carbaldehyde, Arylisonitriles nih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of Sodium 1,3-benzothiazole-2-carboxylate (B13909208) by mapping the chemical environments of its constituent hydrogen and carbon atoms.

The ¹H NMR spectrum of Sodium 1,3-benzothiazole-2-carboxylate is characterized by signals in the aromatic region, corresponding to the four protons on the fused benzene (B151609) ring. The exact chemical shifts (δ) are influenced by the solvent but typically appear between 7.0 and 8.5 ppm. Protons on the benzothiazole (B30560) substructure generally exhibit predictable patterns: a triplet and a multiplet are often observed for the central protons, flanked by two doublets for the outer protons. nih.gov For instance, in related benzothiazole structures, aromatic protons have been observed in ranges such as 7.31–7.33 ppm (triplet), 7.42–7.46 ppm (multiplet), and 7.76–8.01 ppm (two doublets). nih.gov The absence of a broad signal above 10 ppm, which would be characteristic of a carboxylic acid proton (–COOH), confirms the deprotonated carboxylate (–COO⁻) state of the molecule. princeton.edu

Table 1: Expected ¹H NMR Chemical Shifts for the Aromatic Protons of this compound

Proton PositionExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic CH7.0 - 8.5Multiplet

Note: Data is inferred from spectral information for structurally similar benzothiazole derivatives. Specific shifts can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides a detailed carbon map of the molecule. Key signals include those from the aromatic carbons of the benzothiazole ring and a distinct signal for the carboxylate carbon. The carboxylate carbon (–COO⁻) is typically observed in the range of 165–190 ppm. oregonstate.edu In a similar benzothiazole derivative containing a carboxylic acid, the carboxyl carbon appeared at 167.28 ppm. kuleuven.be The carbons of the fused benzene and thiazole (B1198619) rings are expected to resonate between 110 and 165 ppm. nih.govmdpi.com For example, in the parent compound 1,3-benzothiazole-2-carboxylic acid, signals for the aromatic carbons are well-documented. nih.gov The specific chemical shifts confirm the carbon skeleton and the presence of the carboxylate functional group.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon PositionExpected Chemical Shift (δ, ppm)
Carboxylate (C=O)165 - 190
Aromatic C110 - 165

Note: Data is inferred from typical ranges for carboxylates and spectral data for related benzothiazole compounds. oregonstate.edukuleuven.bemdpi.com

Vibrational Spectroscopy for Molecular Analysis

Vibrational spectroscopy techniques, including FT-IR and FT-Raman, probe the vibrational modes of the molecule's bonds, offering critical information about its functional groups.

The FT-IR spectrum of this compound is dominated by the characteristic bands of the carboxylate group. The most telling feature is the absence of the C=O stretching band of a carboxylic acid (typically ~1700 cm⁻¹) and the appearance of two strong, distinct peaks:

Asymmetric carboxylate stretch (ν_as(COO⁻)): A very strong band typically found in the 1540–1650 cm⁻¹ region. spectroscopyonline.com

Symmetric carboxylate stretch (ν_s(COO⁻)): A strong band located in the 1360–1450 cm⁻¹ region. spectroscopyonline.com

Calculated values for sodium carboxylate place these bands around 1520.8 cm⁻¹ and 1361.2 cm⁻¹, respectively. The spectrum also displays vibrations characteristic of the benzothiazole ring, such as C=C stretching around 1460 cm⁻¹ and C=N stretching near 1640 cm⁻¹. researchgate.net Other bands corresponding to aromatic C-H bending can be observed at lower wavenumbers. researchgate.netresearchgate.net

Table 3: Key FT-IR Vibrational Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Asymmetric COO⁻ Stretch1540 - 1650Strong
Symmetric COO⁻ Stretch1360 - 1450Strong
Aromatic C=C Stretch~1460Medium-Strong
C=N Stretch~1640Medium

Note: Data is based on established ranges for sodium carboxylates and benzothiazole derivatives. spectroscopyonline.comresearchgate.net

FT-Raman spectroscopy provides complementary vibrational data. While the asymmetric carboxylate stretch is often weak in the Raman spectrum, the symmetric stretch (ν_s(COO⁻)) typically produces a strong signal, often seen around 1415 cm⁻¹ in sodium benzoate. ubbcluj.ro The aromatic ring vibrations of the benzothiazole moiety are also prominent. Key Raman bands for the benzothiazole ring system include the ring breathing mode and C-H in-plane deformations. ubbcluj.rocore.ac.uk This technique is particularly useful for analyzing the skeletal vibrations of the fused ring system, which are strongly Raman active.

Table 4: Key FT-Raman Vibrational Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Symmetric COO⁻ Stretch~1415Strong
Aromatic Ring Breathing~1000Strong
Aromatic Ring Stretch~1600Medium-Strong
Aromatic C-H In-plane Bend1030 - 1180Medium

Note: Data is inferred from spectra of similar aromatic carboxylates and benzothiazole. ubbcluj.rocore.ac.uk

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Studies

UV-Vis spectroscopy is used to investigate the electronic transitions within the molecule. Benzothiazole derivatives are known to be strong absorbers of ultraviolet radiation due to the presence of the conjugated aromatic system. kuleuven.be The UV-Vis spectrum of this compound is expected to show intense absorption bands in the UV region, typically between 250 and 350 nm. researchgate.netresearchgate.net These absorptions are attributed to π → π* electronic transitions within the fused aromatic ring system. The position of the absorption maxima (λ_max) can be influenced by the solvent polarity. researchgate.net The broad absorption profile is a characteristic feature of many benzothiazole-based compounds. umaine.edu

Table 5: Expected UV-Vis Absorption Data for this compound

Transition TypeExpected λ_max (nm)
π → π*250 - 350

Note: Range is based on published data for various benzothiazole derivatives. researchgate.netresearchgate.netumaine.edu

Mass Spectrometry for Compound Identification and Quantification

Mass spectrometry (MS) is a cornerstone in the analytical workflow for this compound, offering high sensitivity and specificity for both qualitative and quantitative analyses. The choice of ionization technique and mass analyzer is critical for obtaining high-quality data.

High-resolution mass spectrometry is indispensable for the unambiguous identification of this compound by providing a highly accurate mass measurement of the molecular ion. This accuracy allows for the determination of the elemental composition, distinguishing the target analyte from other compounds with the same nominal mass.

For the free acid form, 1,3-benzothiazole-2-carboxylic acid, the exact mass can be calculated and experimentally verified. This precise measurement is crucial for its identification in complex mixtures, such as environmental or biological samples, where numerous other compounds may be present.

Table 1: High-Resolution Mass Spectrometry Data for 1,3-Benzothiazole-2-carboxylic Acid.
ParameterValueReference
Molecular FormulaC8H5NO2S nih.gov
Calculated Exact Mass179.00410 u nih.govchemsrc.com
Commonly Observed Ion (Negative ESI)[M-H]-
m/z of [M-H]-178.00

Techniques such as liquid chromatography coupled with Orbitrap or quadrupole time-of-flight (QToF) mass spectrometers are frequently employed for the analysis of benzothiazole derivatives in various matrices, providing the necessary resolution and mass accuracy for confident identification. chemsrc.comgeorganics.sk

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information about a compound. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification, even in the absence of a reference standard.

For 1,3-benzothiazole-2-carboxylate, the most likely precursor ion in negative mode ESI would be the deprotonated molecule [M-H]⁻ at m/z 178. In positive mode, the protonated molecule [M+H]⁺ at m/z 180 would be selected. A primary and highly characteristic fragmentation pathway for this compound is the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group. Another significant fragmentation involves the loss of the entire carboxyl group as a radical (•COOH, 45 Da), leading to the formation of the stable benzothiazole ring structure.

Based on GC-MS data for the free acid, a major peak is observed at an m/z of 135. nih.gov This corresponds to the benzothiazole moiety following the loss of the carboxylic acid group, highlighting this as a dominant fragmentation pathway.

Table 2: Predicted MS/MS Fragmentation of 1,3-Benzothiazole-2-carboxylate (from [M-H]- precursor).
Precursor Ion (m/z)Proposed Fragment IonNeutral LossFragment m/zPlausible Structure of Fragment
178.00[M-H-CO2]-CO2 (44.00 Da)134.00Benzothiazolyl anion

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile compounds like this compound. Due to the presence of the carboxylic acid group, this compound is readily ionized in negative ion mode.

In a typical ESI experiment, the sample solution is sprayed through a heated capillary to which a high voltage is applied. This process creates charged droplets that shrink as the solvent evaporates, eventually leading to the formation of gas-phase ions. For carboxylic acids, negative ion mode ESI is particularly effective as the acidic proton is easily lost, forming the carboxylate anion [M-H]⁻. This process is highly efficient and generally produces a strong signal for the deprotonated molecular ion with minimal fragmentation in the source, which is ideal for quantification. The sodium salt will readily dissociate in solution, making the carboxylate available for direct analysis.

Other Spectroscopic and Diffraction Techniques

Beyond mass spectrometry, other spectroscopic and diffraction methods provide complementary information about the electronic and solid-state structure of this compound.

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as free radicals. While this compound is not itself a radical, ESR can be employed to study radical species that may be formed from it under specific conditions, for instance, through electrochemical oxidation or reaction with radical-generating systems (e.g., hydroxyl radicals).

If a radical cation of the benzothiazole ring were formed, ESR spectroscopy could provide detailed information about the distribution of the unpaired electron's spin density across the molecule. This is achieved by analyzing the g-factor and the hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹⁴N) within the molecule. Studies on other thiazole-based radical cations have demonstrated the utility of ESR in characterizing their electronic structures. nih.gov Such studies on 1,3-benzothiazole-2-carboxylate could offer insights into its reactivity and potential role in redox processes.

X-ray Diffraction (XRD) is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when X-rays pass through a single crystal, the precise coordinates of each atom in the unit cell can be determined. For polycrystalline powders, Powder X-ray Diffraction (PXRD) provides a characteristic "fingerprint" that is unique to a specific crystalline phase. units.itamericanpharmaceuticalreview.com

While a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into the expected solid-state interactions. A crystal structure of 1,3-benzothiazole co-crystallized with oxalic acid reveals that the nitrogen atom of the thiazole ring is a primary hydrogen bond acceptor. nih.gov In the solid state of this compound, it is anticipated that the sodium cations would be coordinated by the oxygen atoms of the carboxylate group. Furthermore, intermolecular interactions such as π-π stacking between the aromatic benzothiazole rings are likely to play a significant role in stabilizing the crystal lattice. These interactions are common in the crystal structures of planar aromatic molecules, including benzothiazole derivatives. nih.gov PXRD would be a critical tool to identify the specific crystalline form (polymorph) of the sodium salt and to monitor its phase purity.

Computational and Theoretical Investigations of 1,3 Benzothiazole 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of the 1,3-benzothiazole-2-carboxylate (B13909208) structure.

Density Functional Theory (DFT) is a widely used computational method to investigate the molecular structure, electronic properties, and reactivity of benzothiazole (B30560) and its derivatives. scirp.orgscirp.org DFT calculations, often using methods like B3LYP with a 6-31+G(d,p) basis set, provide reliable results with relatively low computational cost. scirp.org These studies help in understanding electron distribution, charge transfer characteristics, and reactive sites on the molecule. scirp.orgscirp.org

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE) between HOMO and LUMO is a critical indicator of a molecule's stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com For instance, studies on substituted benzothiazole derivatives show that electron-withdrawing groups can decrease the energy gap, making the compound more reactive. mdpi.com Molecular Electrostatic Potential (MEP) maps, also generated through DFT, visually identify electrophilic and nucleophilic sites, which is crucial for predicting molecular recognition processes and hydrogen bonding patterns. scirp.orgscirp.org

Table 1: Representative DFT-Calculated Parameters for Benzothiazole Derivatives

Derivative Studied HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV) Key Finding
Phenyl-benzothiazole - - 4.73 High stability, least reactive in the series. mdpi.com
p-methylphenyl-benzothiazole - - 4.71 High stability, low reactivity. mdpi.com
p-chlorophenyl-benzothiazole - - 4.62 Intermediate stability and reactivity. mdpi.com
p-methoxyphenyl-benzothiazole - - 4.64 Intermediate stability and reactivity. mdpi.com
m-CF3-phenyl-benzothiazole - - 4.46 Low stability, most reactive in the series. mdpi.com

The Hard-Soft Acid-Base (HSAB) principle is a qualitative concept used to explain the stability of complexes and reaction mechanisms. adichemistry.comwikipedia.org It states that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. wikipedia.orgtamu.edu Hard species are typically small, have a high charge state, and are weakly polarizable, while soft species are larger, have a low charge state, and are strongly polarizable. wikipedia.org

In the context of 1,3-benzothiazole-2-carboxylate, the different atoms can be classified according to the HSAB principle. The oxygen anions of the carboxylate group are considered hard bases. researchgate.net This hard-base nature allows them to coordinate effectively with hard acids, such as metal cations with high oxidation numbers and small ionic sizes. researchgate.net Conversely, the sulfur atom in the thiazole (B1198619) ring is a soft base. adichemistry.com This dual character allows the molecule to interact selectively with different types of electrophiles or metal ions. For example, in reactions with ambidentate nucleophiles, a hard acid would preferentially react with the hard base (oxygen), while a soft acid would react with the soft base (sulfur). wikipedia.org

Table 2: HSAB Classification of Functional Sites in 1,3-Benzothiazole-2-carboxylate

Functional Site Atom HSAB Classification Preferred Interacting Species
Carboxylate Group Oxygen Hard Base researchgate.net Hard Acids (e.g., H+, Li+, Mg2+, Cr3+) adichemistry.comresearchgate.net
Thiazole Ring Nitrogen Borderline/Hard Base Hard to Borderline Acids
Thiazole Ring Sulfur Soft Base adichemistry.com Soft Acids (e.g., Pt2+, Ag+) adichemistry.comlibretexts.org

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and orbital interactions within a molecule. scirp.orgscirp.org It provides quantitative insights into donor-acceptor interactions by calculating the second-order perturbation interaction energy (E(2)). scirp.org A higher E(2) value indicates a stronger interaction and greater stabilization of the system. scirp.org

For the benzothiazole structure, NBO analysis reveals significant stabilization from hyperconjugative interactions. scirp.org These interactions involve the delocalization of electron density from donor orbitals (Lewis-type NBOs) to acceptor orbitals (non-Lewis NBOs). scirp.org For example, studies show strong interactions arising from lone pairs on the sulfur atom contributing to the stability of the molecule. scirp.org This analysis helps to understand the intramolecular charge transfer and the sources of molecular stability. scirp.org

Table 3: NBO Analysis of Donor-Acceptor Interactions in Benzothiazole Derivatives

Donor NBO (Orbital) Acceptor NBO (Orbital) Stabilization Energy E(2) (kcal/mol) Significance
Lone Pair (LP) of Sulfur Antibonding π*(C-N) High Contributes significantly to molecular stability. scirp.org
Lone Pair (LP) of Nitrogen Antibonding σ*(C-C) Moderate Enhances delocalization in the ring system. researchgate.net
Bonding π(C=C) Antibonding π*(C=C) High Indicates strong π-conjugation within the aromatic system.

Molecular Modeling and Docking Studies

Molecular modeling and docking are crucial computational methods for predicting how a ligand, such as 1,3-benzothiazole-2-carboxylate, might interact with a biological target, typically a protein.

Molecular docking simulations are performed to predict the binding mode and affinity of a ligand within the active site of a target protein. core.ac.ukbiointerfaceresearch.com These studies are instrumental in structure-based drug design. biointerfaceresearch.com For benzothiazole derivatives, docking studies have been carried out against various protein targets, including enzymes and receptors involved in cancer and microbial infections. core.ac.ukbiointerfaceresearch.comnih.gov

The simulations reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the protein's binding pocket. mdpi.com For example, docking studies of benzothiazole compounds with E. coli dihydroorotase showed the formation of hydrogen bonds with active site residues like LEU222 or ASN44. nih.gov Similarly, interactions with the p56lck enzyme, a target in cancer therapy, involve binding to the ATP binding site. biointerfaceresearch.com The binding energy, or docking score, is calculated to estimate the binding affinity; a lower energy value typically indicates a more stable and favorable interaction. mdpi.comresearchgate.net

Table 4: Predicted Ligand-Protein Interactions for Benzothiazole Derivatives

Target Protein Key Interacting Residues Types of Interactions Predicted Binding Energy (kcal/mol)
E. coli Dihydroorotase ASN44, LEU222 Hydrogen Bonds nih.gov -
p56lck Kinase - Binds to ATP site biointerfaceresearch.com -
Aldose Reductase (ALR2) His110, Trp111 π–π, π–alkyl, π–sulfur mdpi.com -8.39 (for derivative 8d) mdpi.com
PPAR-γ Ala299, Leu300 Hydrogen Bonds mdpi.com -7.77 (for derivative 8d) mdpi.com
Lysozyme (B549824) ASP101, ASN103, ALA107 Electrostatic, Hydrogen Bond, Pi-alkyl mdpi.com -
SARS-CoV-2 Mpro Thr199, Leu287, Asp289 Hydrogen Bonds, Ionic Interactions nih.gov -

Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) of a molecule. mdpi.com This is often done by systematically rotating specific dihedral angles and calculating the total energy for each resulting structure. mdpi.com The conformers with the lowest energy are the most stable and are more likely to be the biologically active forms.

For derivatives of benzothiazole, conformational scans have been carried out by varying the dihedral angle between the benzothiazole ring and an attached phenyl ring. mdpi.com Such studies have identified that conformers where the rings are planar or near-planar (e.g., at 0° and 180°) are often the most energetically stable. mdpi.com Understanding the preferred conformation is essential, as the shape of the molecule dictates how it can fit into a protein's binding site, thus influencing its biological activity. The stability of a particular conformer is a result of a balance of forces, including steric hindrance and electronic interactions.

Table 5: Conformational Analysis of a Phenyl-Substituted Benzothiazole

Dihedral Angle (°) Relative Energy (Hartree) Stability
0 -0.084752 Most Stable mdpi.com
30 Higher Less Stable
60 Higher Less Stable
90 Highest Least Stable (Transition State)
120 Higher Less Stable
150 Higher Less Stable
180 -0.084752 Most Stable mdpi.com

Molecular Dynamics Simulations (Implicitly via conformational dynamics)

Molecular dynamics and conformational analysis are pivotal in understanding the three-dimensional structure and flexibility of benzothiazole derivatives. Conformational studies, often performed using Density Functional Theory (DFT) calculations, explore the potential energy surface of the molecule by systematically varying key dihedral angles. mdpi.comresearchgate.net

Advanced Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing the electronic properties and reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. mdpi.comresearchgate.netwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. mdpi.com

A small HOMO-LUMO gap suggests that electrons can be easily excited from the ground state, indicating higher chemical reactivity and lower kinetic stability. mdpi.com For a series of studied benzothiazole derivatives, the calculated HOMO-LUMO energy gaps were found to be in the range of 4.46–4.73 eV. mdpi.com The distribution of these orbitals is also significant; in many derivatives, the HOMO is localized on one part of the molecule while the LUMO is on another, indicating the path of intramolecular charge transfer upon electronic excitation. mdpi.comresearchgate.net This analysis of frontier orbitals provides valuable insights into the charge transfer characteristics of the molecule. scirp.org

Charge Distribution and Molecular Electrostatic Potential (MESP)

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution within a molecule, allowing for the identification of electron-rich and electron-poor regions. scirp.org This is crucial for predicting how a molecule will interact with other molecules, particularly in biological systems. MESP maps are color-coded, typically with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). scirp.orgresearchgate.net

In the parent benzothiazole molecule, MESP analysis reveals a significant negative potential (a red zone) around the nitrogen atom (N13), identifying it as a primary nucleophilic site. scirp.org Conversely, a positive potential (a blue zone) is often located around specific carbon atoms, such as C7, and hydrogen atoms, marking them as electrophilic sites. scirp.org The specific distribution of electrostatic potential across the molecule is a key determinant of its reactivity and intermolecular interactions. scirp.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis and Intramolecular Charge Transfer (ICT)

Natural Bond Orbital (NBO) analysis is a powerful method used to study hyperconjugative interactions, electron delocalization, and intramolecular charge transfer (ICT) within a molecule. scirp.orgscirp.org It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E(2)). scirp.org A high E(2) value indicates a strong electronic interaction and significant charge delocalization. scirp.orgscirp.org

Polarizability and Hyperpolarizability Calculations

Polarizability and hyperpolarizability are measures of how the electron cloud of a molecule is distorted by an external electric field, which is fundamental to understanding its non-linear optical (NLO) properties. mdpi.com Molecules with large hyperpolarizability values are of great interest for applications in modern communication and information processing technologies. mdpi.com

Computational studies on benzothiazole derivatives have shown a wide range of first hyperpolarizability (β₀) values, which are highly dependent on the nature and position of substituent groups. mdpi.com For example, calculated β₀ values for different derivatives have been reported as low as 153.51 Hartree and as high as 3825.91 Hartree. mdpi.com For comparison, the parent 2(3H)-benzothiazolone has a calculated hyperpolarizability of 505.4 Hartree. mdpi.com These calculations are crucial in the rational design of new organic materials with enhanced NLO properties. researchgate.net

Reactivity Descriptors (e.g., electron affinity, ionization potential, chemical hardness/softness, electrophilicity index)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's chemical reactivity and stability. mdpi.comresearchgate.netdergipark.org.tr These descriptors are calculated using the ionization potential (I) and electron affinity (A), which can be approximated from the HOMO and LUMO energies, respectively (I ≈ -E_HOMO; A ≈ -E_LUMO). researchgate.net

Key reactivity descriptors include:

Chemical Hardness (η): Calculated as η = (I - A) / 2, it measures the resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap. dergipark.org.trresearchgate.net

Chemical Softness (S or σ): The reciprocal of hardness (S = 1/η), it indicates a molecule's polarizability. scirp.orgdergipark.org.tr

Electronegativity (χ): Calculated as χ = (I + A) / 2, it measures the ability of a molecule to attract electrons. dergipark.org.trresearchgate.net

Electrophilicity Index (ω): Calculated as ω = μ² / (2η) (where μ is the chemical potential, -χ), it quantifies the energy lowering of a system when it accepts electrons. mdpi.comscirp.orgresearchgate.net

For the parent benzothiazole, calculations have shown it to be a good electron acceptor and the most electrophilic compound in a comparative series, with a calculated electrophilicity index (ω) of 0.1375 eV. scirp.org These descriptors are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. mdpi.comresearchgate.net

Interactive Data Table: Calculated Reactivity Descriptors for Benzothiazole

DescriptorSymbolFormulaCalculated Value (eV) scirp.orgDescription
Electronegativityχ(I + A) / 20.1511Ability to attract electrons.
Chemical Hardnessη(I - A) / 20.153Resistance to change in electron distribution.
Chemical Softnesss1 / η6.5372Measure of polarizability (in eV⁻¹).
Electrophilicity Indexωμ² / (2η)0.1375Propensity to accept electrons.

Machine Learning Applications in Computational Chemistry

The primary goal of these machine learning applications is to accelerate the drug discovery process by identifying promising lead compounds and optimizing their structures for enhanced activity and desired properties. By building predictive models, researchers can screen virtual libraries of compounds and prioritize the synthesis and experimental testing of the most promising candidates, thereby saving time and resources.

Detailed research findings from several QSAR studies on benzothiazole derivatives are presented below, highlighting the methodologies and key findings that could be conceptually extended to the study of 1,3-benzothiazole-2-carboxylate and its analogs.

A study on the anticancer activity of benzothiazole derivatives employed the Comparative Molecular Field Analysis (CoMFA) method, a 3D-QSAR technique. The developed model demonstrated good predictive ability with a cross-validation coefficient (q²) of 0.642 and a conventional correlation coefficient (r²) of 0.976. The analysis suggested that the electrostatic and steric fields around the molecules are crucial for their activity. Specifically, the model indicated that electron-withdrawing groups at certain positions could enhance the positive charge and thereby improve the anticancer activity. The volume of the substituents was also identified as a significant factor. mdpi.com

Another research focused on the anthelmintic activity of benzothiazole derivatives, developing a QSAR model using multiple linear regression (MLR). The model showed good statistical significance with a squared correlation coefficient (r²) of 0.8004 and a cross-validated squared correlation coefficient (Q²) of 0.6597. The key molecular descriptors identified in this model were the octanol/water partition coefficient (logP(o/w)) and the total polar surface area (T-psa). The model indicated a positive correlation with logP(o/w) and a negative correlation with T-psa, suggesting that increased lipophilicity and lower polarity are favorable for the anthelmintic activity of these compounds. nih.gov

Furthermore, QSAR models have been developed to understand the antiproliferative activity of novel halogen- and amidino-substituted benzothiazoles against T-cell lymphoma and non-tumor cells. These models elucidated the importance of topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes of the substituents at the 6-position of the benzazole core. researchgate.net

In a study on the antibacterial activity of 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones, QSAR models were generated to determine the contribution of structural and substituent effects to the observed activity. These models help in understanding the structural requirements for potent antibacterial agents within this class of compounds.

The following data tables summarize the findings from representative QSAR studies on benzothiazole derivatives.

QSAR Model for Anticancer Activity of Benzothiazole Derivatives mdpi.com
ModelTechniqueCross-validation Coefficient (q²)Conventional Correlation Coefficient (r²)Key Findings
Anticancer ActivityCoMFA (3D-QSAR)0.6420.976Electron-withdrawing groups and appropriate substituent volume enhance activity.
QSAR Model for Anthelmintic Activity of Benzothiazole Derivatives nih.gov
ModelTechniqueSquared Correlation Coefficient (r²)Cross-validated Squared Correlation Coefficient (Q²)Important Molecular DescriptorsCorrelation with Activity
Anthelmintic ActivityMultiple Linear Regression (MLR)0.80040.6597logP(o/w)Positive
T-psaNegative
QSAR Models for Antiproliferative Activity of Substituted Benzothiazoles researchgate.net
ActivityCell LineKey Structural Features Influencing Activity
AntiproliferativeT-cell lymphoma (HuT78)Topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes of substituents at position 6.
Non-tumor (MDCK-1)

These examples demonstrate the power of machine learning, specifically QSAR, in the computational investigation of benzothiazole derivatives. While direct studies on Sodium 1,3-benzothiazole-2-carboxylate are yet to be published, the methodologies and insights gained from these related studies provide a solid foundation for future computational and theoretical investigations of this specific compound. Such studies could predict its potential biological activities, guide the design of new derivatives with improved properties, and ultimately accelerate its potential applications in various fields.

Reactivity Mechanisms and Catalytic Applications of Benzothiazole Carboxylates

Reaction Mechanism Elucidation

The reactivity of the benzothiazole (B30560) core is fundamental to its utility in synthesis and catalysis. The mechanisms governing its formation and subsequent transformations are critical for controlling reaction outcomes and designing novel applications.

The most prevalent method for synthesizing the benzothiazole nucleus, including 2-carboxylated derivatives, is through the cyclocondensation of 2-aminothiophenols with carboxylic acids or their derivatives. mdpi.comnih.gov One common route to obtain benzothiazole-2-carboxylates involves the reaction of 2-aminothiophenol (B119425) with diethyl oxalate (B1200264), which upon heating, yields ethyl benzothiazole-2-carboxylate. ekb.eg This product can then be hydrolyzed to the corresponding carboxylic acid.

The mechanism generally proceeds via a nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the carboxylic acid derivative, forming a tetrahedral intermediate. ekb.eg This is followed by dehydration to form a Schiff base intermediate. Subsequent intramolecular nucleophilic attack by the thiol group onto the imine carbon leads to the closure of the thiazole (B1198619) ring. nih.gov Finally, an oxidation step, often by air, results in the aromatic benzothiazole ring system. ekb.eg

Baldwin's Rules provide a framework for predicting the favorability of ring-closing reactions. wikipedia.orgchem-station.com The formation of the five-membered thiazole ring in benzothiazole synthesis is classified under these rules. The key ring-forming step, the intramolecular attack of the sulfur nucleophile on the imine carbon (an sp²-hybridized center), can be described as a 5-Endo-Trig cyclization.

According to the original formulation of Baldwin's rules, 5-Endo-Trig closures are considered "disfavored." libretexts.org This is because the trajectory required for the nucleophile to attack the π* orbital of the trigonal center is geometrically difficult to achieve within the constraints of a five-membered ring closure. chem-station.comlibretexts.org However, it is crucial to note that "disfavored" does not mean impossible, but rather that the reaction is slower compared to a "favored" pathway. wikipedia.orglibretexts.org The successful synthesis of benzothiazoles through this route indicates that the reaction proceeds despite the geometric constraints, often facilitated by heating or catalysis which provides the necessary activation energy. nih.govekb.eg It is also important to consider that Baldwin's rules are most predictive for elements in the first and second rows of the periodic table; the larger atomic radius and different bond angles of sulfur (a third-row element) can alter the geometric requirements for cyclization, making the 5-Endo-Trig pathway more accessible than for its oxygen or nitrogen counterparts. libretexts.org

Baldwin's Rule Classification for Benzothiazole Formation
Ring Size
Closure Type
Electrophile Hybridization
Classification
Predicted Favorability

The benzothiazole ring system can undergo various oxidative transformations, including ring-opening reactions. Under the action of mild oxidants like magnesium monoperoxyphthalate (MMPP), benzothiazoles can undergo an oxidative ring-opening to yield acyl aminobenzene sulfonate esters. scholaris.caresearchgate.net

A proposed mechanism for this transformation suggests that a Lewis acidic species, such as the magnesium ion from MMPP, coordinates to the nitrogen of the thiazole ring. scholaris.ca This coordination increases the electrophilicity at the C-2 position. Nucleophilic attack, potentially by water present in the reaction medium, can then occur at this activated C-2 position, leading to the cleavage of the thiazole ring and liberating the thiol and amide functionalities. The liberated thiol is then susceptible to oxidation by the excess oxidant, ultimately forming a sulfonate ester. scholaris.caresearchgate.net This pathway highlights a method to convert the stable benzothiazole heterocycle into functionalized aminobenzene derivatives under mild conditions. scholaris.ca

The reactivity of the benzothiazole core is dictated by the electronic properties of the fused ring system. The thiazole ring is generally electron-withdrawing, influencing the electron density of the entire molecule. wikipedia.org The presence of a carboxylate group at the C-2 position further enhances this electron-withdrawing nature, significantly impacting the molecule's reactivity towards both nucleophiles and electrophiles.

Electrophilic Attack: Due to the electron-deficient nature of the thiazole portion, electrophilic substitution reactions typically occur on the benzene (B151609) ring, which is comparatively more electron-rich. The precise position of substitution is directed by the existing substituents on the benzene ring.

Nucleophilic Attack: The C-2 carbon of the benzothiazole ring is the most electrophilic center and is susceptible to nucleophilic attack. ccsenet.org The electron-withdrawing carboxylate group at this position further increases its electrophilicity. This makes the C-2 position a primary target for nucleophiles, often leading to substitution or ring-opening reactions. A theoretical study using Fukui dual descriptors confirmed that the C-2 carbon is the most electrophilic site in the parent benzothiazole. ccsenet.org The nitrogen atom (N-3) is generally considered the most nucleophilic site within the heterocyclic ring system. ccsenet.org

Role of Benzothiazole Ligands in Catalysis

Benzothiazole derivatives are effective ligands for various transition metal catalysts, particularly palladium. researchgate.net They have been successfully employed in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.

In some cases, the benzothiazole substrate itself can act as a ligand, facilitating the catalytic cycle without the need for external phosphine (B1218219) or N-heterocyclic carbene ligands. nih.gov For the Suzuki coupling of sterically hindered 2'-bromo-2-aryl benzothiazoles, a ligand-free methodology was developed where the nitrogen atom of the benzothiazole ring coordinates to the palladium catalyst. This coordination is proposed to facilitate the rate-determining oxidative addition step, leading to the formation of a palladacyclic intermediate. nih.gov This intermediate then proceeds through the standard transmetallation and reductive elimination steps of the Suzuki cycle to yield the coupled product. nih.gov The ability of the benzothiazole core to form stable complexes with metals like palladium is crucial for the efficiency of these reactions. researchgate.netdntb.gov.ua

Reaction Catalyst/Ligand System Key Feature of Benzothiazole
Suzuki-Miyaura Cross-CouplingPd(OAc)₂ (ligand-free)Benzothiazole nitrogen coordinates to Pd, facilitating oxidative addition. nih.gov
Suzuki-Miyaura Cross-CouplingBenzothiazole-based Palladium(II) complexesServe as efficient nano-sized, phosphine-free catalysts. researchgate.net

The benzothiazole moiety is also a key structural component in various organocatalysts. Chiral benzothiazole-containing molecules have been used to catalyze asymmetric reactions, achieving high levels of stereocontrol.

For instance, benzothiazoline (B1199338), a reduced form of benzothiazole, has been identified as a highly effective hydrogen donor in chiral phosphoric acid-catalyzed transfer hydrogenation of ketimines. nih.gov In this system, the chiral phosphoric acid catalyst activates both the ketimine (via its Brønsted acidic site) and the benzothiazoline (via its Brønsted basic site), accelerating the hydride transfer to produce chiral amines with high enantioselectivity. nih.gov The substituent at the C-2 position of the benzothiazoline can be tuned to optimize both reactivity and selectivity. nih.gov

Furthermore, chiral amine catalysts have been used for the direct asymmetric synthesis of pyrimido[2,1-b]benzothiazoles through a [4+2] cyclization of 2-benzothiazolimines and aldehydes. nih.govacs.orgresearchgate.net These reactions proceed with excellent yields and high diastereo- and enantioselectivities. The resulting benzothiazolopyrimidine scaffolds are present in various pharmacologically active molecules and are also used as isothiourea-based organocatalysts themselves. acs.org

Catalytic Green Chemistry Initiatives

The pursuit of sustainable chemical processes has led to significant research into green chemistry approaches for the synthesis and application of benzothiazole derivatives. These initiatives focus on minimizing environmental impact by employing eco-friendly catalysts, alternative energy sources, and greener solvent systems. The primary goal is to develop methods that are not only efficient in terms of yield and reaction time but also adhere to the principles of green chemistry, such as waste reduction and the use of renewable resources. airo.co.inbohrium.com

Key strategies in the green synthesis of benzothiazoles involve the condensation of 2-aminothiophenol with various carbonyl compounds, such as aldehydes, ketones, and carboxylic acids. bohrium.comnih.gov The development of novel catalytic systems is central to these efforts, aiming to replace hazardous reagents and harsh reaction conditions traditionally used. bohrium.commdpi.com

Advancements in Green Catalysis

Recent research has highlighted the use of various catalysts that offer environmental benefits. For instance, heterogeneous catalysts are gaining traction due to their ease of separation from the reaction mixture and potential for recyclability. nih.govresearchgate.net This simplifies the work-up procedure and reduces waste generation. researchgate.net An example is the use of silica (B1680970) sulfuric acid for the one-pot synthesis of 2-substituted benzothiazoles, which offers mild conditions and good to excellent yields. researchgate.net Similarly, tin pyrophosphate (SnP₂O₇) has been employed as a reusable heterogeneous catalyst for the condensation of 2-aminothiophenol with aromatic aldehydes, achieving high yields in very short reaction times. nih.govmdpi.com

Biocatalysts, such as enzymes like laccases, are also being explored to facilitate benzothiazole synthesis under moderate, aqueous conditions, ensuring high selectivity and minimal environmental impact. airo.co.innih.gov The use of metal-free organocatalysts is another avenue that enhances reaction efficiency while reducing byproducts. airo.co.in

Energy-efficient methods are another cornerstone of green chemistry initiatives in this field. Microwave-assisted synthesis and ultrasonic irradiation have been shown to significantly reduce reaction times and energy consumption compared to conventional heating methods. airo.co.inmdpi.com Ultrasound, for instance, has been used in conjunction with heterogeneous catalysts for the C-H arylation of benzothiazole, accelerating the synthesis and saving energy. mdpi.com

The choice of solvent is also a critical factor. Traditional syntheses often rely on volatile and toxic organic solvents. airo.co.in Green chemistry promotes the use of safer alternatives like water, ethanol (B145695), and ionic liquids, which are non-toxic, biodegradable, and often recyclable. airo.co.inscispace.com Some procedures have been developed to be entirely solvent-free, further reducing the environmental footprint. airo.co.in

Below is a data table summarizing various green catalytic methods for the synthesis of benzothiazole derivatives.

Catalyst SystemReactantsSolventConditionsYield (%)Key Green Advantages
H₂O₂/HCl2-aminothiophenol, AldehydesEthanolRoom Temperature, 1 hrExcellentMild conditions, Readily available reagents
SnP₂O₇2-aminothiophenol, Aromatic AldehydesNot SpecifiedNot Specified87-95High yields, Short reaction times (8-35 min), Reusable catalyst
Silica Sulfuric Acid2-aminothiophenol, Aromatic AldehydesMethanolRoom TemperatureGood to ExcellentReusable catalyst, Simple procedure, Mild conditions
Palladium Nanoparticle-decorated Chitosan (Pd@Chitosan)Benzothiazole, Aryl iodides/bromidesN,N-dimethylformamide80 °C, 2.5h, Ultrasonic irradiation83-93Use of a natural polymer support, Energy-efficient (ultrasound)
Cetyltrimethyl Ammonium (B1175870) Bromide (CTAB)2-aminothiophenol, AldehydesWaterNot SpecifiedHighUse of water as solvent, No organic solvents or oxidants
Commercial Laccases2-aminothiophenol, Aryl-aldehydesNot SpecifiedRoom TemperatureNot SpecifiedUse of biocatalyst, Mild conditions

These initiatives demonstrate a clear trend towards developing more sustainable and environmentally responsible methods for synthesizing benzothiazole compounds. The focus on recyclable catalysts, greener solvents, and energy-efficient reaction conditions contributes significantly to the field of green chemistry. bohrium.comresearchgate.net Future efforts are expected to continue focusing on the design of even more efficient and economical reaction systems to facilitate the industrial-scale preparation of these valuable compounds. researchgate.net

Applications in Advanced Materials and Agrochemical Sciences

Polymer and Dye Chemistry

The rigid, aromatic structure of the benzothiazole (B30560) nucleus imparts desirable characteristics such as thermal stability and chromophoric properties, making its derivatives valuable in the synthesis of polymers and dyes.

Derivatives in Polymer Additives and Stabilizers

Benzothiazole derivatives are utilized in polymer chemistry to enhance material properties. Their inherent thermal stability makes them suitable for inclusion in polymer matrices that are processed or used at high temperatures. Research has shown that incorporating benzothiazole-based structures can lead to polymers with improved resistance to degradation. researchgate.net For instance, some solid-state fluorescent dyes based on benzothiazole show thermal stability up to 270 °C, indicating their potential for polymer applications. researchgate.net

Furthermore, benzothiazole moieties can be integrated directly into polymer chains. Studies have detailed the synthesis of polyimides and other polymers containing N-benzothiazole derivative imides. uobaghdad.edu.iquobaghdad.edu.iq These materials leverage the robust nature of the benzothiazole ring to create polymers with balanced mechanical and electrical properties, suitable for use as insulators, coatings, and adhesives in advanced technologies. uobaghdad.edu.iq

Pigments and Dye Synthesis

The benzothiazole scaffold is a fundamental component in a significant number of synthetic dyes and pigments due to its function as a potent chromophore. uomphysics.netderpharmachemica.com Its derivatives are used to create a wide spectrum of colors with excellent fastness and affinity for various substrates.

Azo dyes, which account for a large portion of all industrial colorants, frequently incorporate the benzothiazole nucleus. isca.me Coupling diazotized 2-aminobenzothiazole (B30445) with different phenols and anilines results in dyes that produce bright, level shades on materials like leather and polyester. researchgate.netatbuftejoste.com.ng The specific hue can be fine-tuned by altering the substituent groups on the coupled aromatic ring. atbuftejoste.com.ng Similarly, cyanine (B1664457) dyes containing the benzothiazole structure are noted for their applications in photography and as biological markers. researchgate.net

The table below summarizes examples of dye classes synthesized using benzothiazole derivatives.

Dye ClassCore StructureSubstrate(s)Observed HuesReference(s)
Heterocyclic Azo DyesBenzothiazole-pyridonePolyesterVarious researchgate.net
Heterocyclic DyesSubstituted 1,3-BenzothiazoleLeatherPink, Red, Brown atbuftejoste.com.ng
Coumarin-Azo DyesCoumarin-BenzothiazoleNot specifiedNot specified uomphysics.net
Cyanine DyesMethyleneoxy BenzothiazoleNucleic AcidsNot specified researchgate.net

These dyes are valued not only for their color but also for their performance, including good washing fastness and thermal stability. researchgate.netatbuftejoste.com.ng

Agrochemical Research and Development

In the agricultural sector, the benzothiazole core is a key "scaffold structure" for the discovery of new active ingredients. mdpi.comnih.govresearchgate.net Its derivatives exhibit a broad spectrum of biological activities that are essential for crop protection.

Herbicides and Pesticides

Derivatives of benzothiazole are prominent in the development of modern herbicides and pesticides. mdpi.comnih.gov The scaffold is present in commercial herbicides that function by inhibiting critical plant enzymes. For example, some benzothiazole-containing herbicides act as acetyl-coenzyme A carboxylase inhibitors, which block fatty acid synthesis in grasses, ultimately leading to plant death. nih.gov The versatility of the benzothiazole structure allows for chemical modifications that can target specific weeds or pests. Research into ethyl 2-amino-1,3-benzothiazole-6-carboxylate, an ester derivative, highlights its role as an intermediate in the synthesis of fungicides and herbicides. chemimpex.com

Plant Protection Agents

Beyond direct pesticidal action, benzothiazole derivatives contribute to plant health by acting as fungicides and agents that stimulate a plant's natural defense mechanisms. pcbiochemres.com The fungicidal properties of benzothiazoles have been documented, helping to protect crops from various diseases. chemimpex.compcbiochemres.com

Additionally, related compounds like benzo-1,2,3-thiadiazole-7-carboxylate derivatives have been identified as "plant activators." nih.gov These agents induce Systemic Acquired Resistance (SAR), a state of heightened defense against a broad spectrum of pathogens. nih.gov Field tests have shown that some of these compounds are more potent than existing commercial activators, offering a promising avenue for sustainable agricultural practices. nih.gov

Optical and Fluorescent Material Research

The unique electronic configuration of the benzothiazole ring system makes it an excellent fluorophore, a chemical compound that can re-emit light upon light excitation. uomphysics.net This property is the foundation for its use in a variety of advanced optical materials.

Benzothiazole derivatives are extensively studied for their fluorescent properties. researchgate.net They are known to exhibit characteristics desirable for optical applications, such as large Stokes shifts (the difference between the absorption and emission maxima), high quantum yields, and environmental sensitivity. rsc.orgmdpi.com These features make them suitable for use as fluorescent probes and in the fabrication of white organic light-emitting sources. rsc.org

Research has demonstrated that by chemically modifying the benzothiazole structure, the emission wavelength can be tuned. For instance, different derivatives have been synthesized that emit light across the visible spectrum, from blue-violet to green and orange. rsc.org This tunability is crucial for creating materials for specific applications, such as bio-imaging, where benzothiazole-substituted BODIPY dyes have been developed to stain cell structures with high photostability and low toxicity. mdpi.comresearchgate.net

The table below details research findings on the fluorescent properties of specific benzothiazole derivatives.

Derivative TypeExcitation (nm)Emission Range (nm)Key Finding(s)Reference(s)
2-Aryl-benzothiazoles330380 - 450Fluorescence intensity varies with structure, producing blue light. researchgate.net
N-phenyl-octanamide derivatives365Violet-blue, Green, OrangeCan be combined in a polymer matrix to produce white light. rsc.org
BODIPY-substituted derivatives~499up to 677Bathochromic shift into red/near-infrared region for bio-imaging. mdpi.comresearchgate.net

This active area of research continues to expand the utility of benzothiazole carboxylate derivatives in developing next-generation optical sensors, imaging agents, and lighting technologies.

Molecular Interactions and Mechanistic Biochemical Research

Enzyme Inhibition Studies and Mechanism of Action

Human Glutathione (B108866) S-Transferase P1-1 (hGSTP1-1) is an enzyme frequently overexpressed in cancerous cells, contributing to the development of resistance to a range of anticancer drugs. nih.gov Consequently, inhibitors of hGSTP1-1 are sought after as a means to overcome this resistance. nih.gov Studies on novel benzazole compounds, including those with a benzothiazole (B30560) ring, have explored their inhibitory effects on hGSTP1-1. nih.gov

Research has shown that certain benzothiazole derivatives can effectively inhibit hGSTP1-1. The mechanism of inhibition can be complex, with some compounds demonstrating a mixed type of inhibition with respect to glutathione (GSH) and an uncompetitive inhibition with respect to the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). nih.govnih.gov Molecular docking studies suggest that these compounds can bind to the H-site of the enzyme, which is the substrate-binding site. nih.gov For effective interaction, it is believed that substitution at the para position of the phenyl ring of the benzamide (B126) moiety on the benzothiazole ring with a hydrophobic group is important, as this facilitates interaction with the active site residue Tyr108. nih.gov

Table 1: Inhibition of hGSTP1-1 by Benzazole Derivatives

Compound Type Substrate IC50 / Inhibition Inhibition Type (vs. GSH) Inhibition Type (vs. CDNB) Ki (vs. GSH) Ki (vs. CDNB)
Benzoxazole Derivative (Compound-18) CDNB ~10 µM Mixed Uncompetitive 6.3 ± 0.7 µM 11.8 ± 3.4 µM
Benzoxazole Derivative (Compound-18) PEITC 45% inhibition at 40 µM - - - -

Data derived from studies on benzazole derivatives, with Compound-18 being N-[2-(4-chloro-benzyl)-benzooxazol-5-yl]-4-nitro-benzenesulfonamide. nih.govnih.govnih.gov

Alzheimer's disease is a complex neurodegenerative disorder for which a multi-target therapeutic approach is considered promising. researchgate.net Enzymes such as Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) are key targets in the management of this disease. researchgate.netmdpi.com Benzothiazole derivatives have been designed and synthesized as potential dual inhibitors for these enzymes. mdpi.com

Several studies have demonstrated that compounds incorporating a benzothiazole scaffold can exhibit potent inhibitory activity against both AChE and MAO-B. For instance, certain novel benzothiazole derivatives have shown significant, selective inhibition of MAO-B with IC50 values in the nanomolar range. mdpi.comresearchgate.net One of the most active derivatives identified in a study, compound 4f, displayed an IC50 value of 40.3 ± 1.7 nM against MAO-B and 23.4 ± 1.1 nM against AChE. mdpi.com In silico docking studies support these findings, indicating strong interactions between the benzothiazole compounds and the active sites of both enzymes, including key interactions with flavin adenine (B156593) dinucleotide (FAD) in the MAO-B active site. mdpi.com

Table 2: AChE and MAO-B Inhibition by Selected Benzothiazole Derivatives

Compound Target Enzyme IC50 Value (nM)
4a AChE 45.2 ± 2.1
MAO-B 67.4 ± 3.1
4d AChE 61.7 ± 2.5
MAO-B 109.7 ± 4.3
4f AChE 23.4 ± 1.1
MAO-B 40.3 ± 1.7
4h AChE 53.8 ± 2.3
MAO-B 85.1 ± 3.8
4k AChE 72.1 ± 3.4
MAO-B 124.3 ± 5.8
4m AChE 31.5 ± 1.3
MAO-B 56.7 ± 2.2
Selegiline (Reference) MAO-B 37.4 ± 1.6

Data from a study on novel synthesized benzothiazole derivatives. mdpi.com

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that play a crucial role in various physiological processes, including pH homeostasis and CO2 transport. helsinki.finih.gov Certain isoforms, particularly the transmembrane hCA IX and hCA XII, are associated with cancer. mdpi.com Benzothiazole-based sulfonamides have been investigated as inhibitors of these enzymes, showing potential for selective inhibition of the cancer-related isoforms over the cytosolic, off-target isoforms hCA I and hCA II. helsinki.fimdpi.com

The inhibition constants (Ki) reveal that some benzothiazole derivatives can inhibit the tumor-associated hCA IX and XII isoforms with high efficacy. For example, some benzothiazole-ureido-sulfonamides have demonstrated Ki values in the low nanomolar range against hCA II, IX, and XII. helsinki.fi The position of the sulfamoyl group on the benzothiazole structure has been shown to be a critical determinant of the inhibitory activity and selectivity against the different isoforms. helsinki.fi

Table 3: Inhibition Constants (Ki, nM) of Benzothiazole-Derived Sulfonamides Against hCA Isoforms

Compound hCA I (Ki, nM) hCA II (Ki, nM) hCA IX (Ki, nM) hCA XII (Ki, nM)
8a 12590 785.2 25.4 4.7
8b 4040 652.7 31.8 5.1
8c 361.7 54.1 9.8 4.5
10 45.6 6.9 8.7 5.8
12 87.5 8.3 28.5 7.4
AAZ (Reference) 250 12 25 5.7

Data from a study on benzothiazole-based SLC-0111 analogues. helsinki.fi

Dihydroorotase is a key enzyme in the de novo biosynthesis of pyrimidines, making it an attractive target for the development of antimicrobial agents. A study investigating a series of benzothiazole derivatives demonstrated their ability to inhibit Escherichia coli dihydroorotase. nih.gov

The research found that the enzymatic activity was variably suppressed by the tested compounds. The most effective derivative, compound 3 in the study, reduced the specific activity of dihydroorotase to 45 nmol/min/mg of protein. Molecular docking simulations suggest that the inhibitory action stems from the formation of hydrogen bonds with active site residues, such as LEU222 or ASN44. nih.gov Furthermore, strong hydrophobic interactions involving the thiazole (B1198619) and naphthalene (B1677914) rings at the active site's entrance could physically obstruct substrate access, leading to enzyme inhibition. nih.gov This inhibition of dihydroorotase is believed to be a contributing factor to the antimicrobial properties of these compounds. nih.gov

Table 4: Effect of Benzothiazole Derivatives on the Specific Activity of E. coli Dihydroorotase

Compound Specific Activity (nmol/min/mg protein)
Control 250
Compound 3 45
Compound 4 60

Data from a study screening novel benzothiazole derivatives. nih.gov

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme involved in the synthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan (B145846) and lipoarabinomannan. nih.govnih.gov This makes it an essential and highly vulnerable target for antitubercular drugs. Benzothiazinones (BTZs) are a class of extremely potent compounds that target DprE1. nih.gov

The mechanism of action involves the BTZ compound acting as a suicide substrate. The nitro group of the BTZ is reduced, likely by DprE1 itself in a substrate-dependent manner, to form a nitroso derivative. nih.gov This activated intermediate then forms a covalent bond with a critical and highly conserved cysteine residue (Cys387) within the active site of DprE1, leading to irreversible inhibition of the enzyme and ultimately, bacterial death. nih.gov The high potency of compounds like PBTZ169 is attributed to this specific and covalent interaction. nih.gov

Information regarding the direct inhibition of branched-chain alpha-ketoacid dehydrogenase kinase by Sodium 1,3-benzothiazole-2-carboxylate (B13909208) or its close derivatives is not available in the reviewed scientific literature. Research on inhibitors of this enzyme has focused on other chemical scaffolds, such as benzothiophene (B83047) carboxylate derivatives.

Molecular Basis of Ligand-Biomolecule Interactions

The interaction of benzothiazole derivatives with biological targets is a multifaceted process dictated by the principles of molecular recognition. The stability of the ligand-biomolecule complex is determined by a combination of hydrophobic, aromatic, and electrostatic interactions, which collectively contribute to the binding affinity and specificity.

Aromatic and hydrophobic interactions are paramount in the binding of benzothiazole-containing ligands to protein targets. The fused benzene (B151609) and thiazole rings provide an extended π-system that readily participates in various aromatic interactions.

π-π Stacking: Computational and experimental studies on the interaction between a benzothiazole derivative (BTS) and the enzyme lysozyme (B549824) have highlighted the predominance of aromatic interactions. Specifically, edge-to-face (T-shaped) π-π stacking occurs between the benzene ring of the benzothiazole moiety and aromatic amino acid residues, such as tryptophan (TRP108), within the binding site. mdpi.com This type of interaction is crucial for the stabilization of the ligand-protein complex. mdpi.com

π-Alkyl Interactions: The benzothiazole ring system also engages in π-alkyl interactions with non-aromatic amino acid residues. In the lysozyme-BTS complex, interactions with alanine (B10760859) (ALA107) and isoleucine (ILE98) are observed, which significantly contribute to the stability of the docked complex. mdpi.com

π-Sulfur Interactions: The sulfur atom within the thiazole ring introduces unique electronic properties, enabling potential π-sulfur interactions. These interactions, though often weaker than π-π stacking, can play a role in the precise orientation and binding affinity of the ligand within a protein's active site.

Hydrogen bonds are critical for determining the specificity of ligand-biomolecule interactions. The nitrogen atom in the thiazole ring of the benzothiazole scaffold is a key hydrogen bond acceptor.

In studies of various benzothiazole derivatives, the thiazole nitrogen atom is frequently identified as a primary site of interaction. For instance, in a complex with lysozyme, a benzothiazole derivative forms a conventional hydrogen bond with the side chain of asparagine (ASN103). mdpi.com The carboxylate group of Sodium 1,3-benzothiazole-2-carboxylate provides additional, strong hydrogen bond acceptor sites through its oxygen atoms, which can interact with hydrogen bond donors like arginine, lysine, or asparagine residues in a protein's binding pocket. These networks of hydrogen bonds help to anchor the ligand in a specific orientation, which is essential for its biological function.

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's response to its endogenous ligand. wikipedia.org Benzothiazole derivatives have been identified as positive allosteric modulators (PAMs) for certain receptors.

For example, 1-(Benzothiazol-2-yl)-1-phenylethanol was identified as a PAM of the Calcium-Sensing Receptor (CaSR). nih.gov This demonstrates that the benzothiazole scaffold can induce conformational changes in a receptor without directly competing with the endogenous ligand. nih.gov Furthermore, computational studies on a benzothiazole derivative's interaction with lysozyme suggest that the ligand can induce the propagation of allosteric signals, leading to conformational flexing and a moderate "softening" in the protein's α-helices. mdpi.com

The conformational dynamics of the benzothiazole structure itself can also be influenced by its environment. Studies on anthryl-9-benzothiazole have shown that the molecule undergoes ultrafast conformational relaxation in its excited state. nih.gov Depending on factors like solvent viscosity and protonation state, the molecule can either adopt a planar conformation or a twisted intramolecular charge transfer (TICT) state, demonstrating the dynamic nature of this scaffold. nih.gov

Structure-Activity Relationship (SAR) Derivation in Molecular Biology

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the benzothiazole scaffold, SAR studies have been crucial in optimizing derivatives for various biological targets. The literature reveals that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly important for modulating activity.

Key findings from SAR studies on benzothiazole derivatives include:

Dual sEH/FAAH Inhibition: In the development of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, a benzothiazole-phenyl moiety connected to an aromatic ring via an amide-piperidine-sulfonamide linker was found to be essential. Modifications at the ortho position of the terminal aromatic ring with groups like fluoro-, chloro-, or bromo- yielded potent dual inhibitors, whereas modifications at the meta and para positions led to a loss of potency.

Hsp90 C-Terminal Domain Inhibition: For inhibitors of the Heat shock protein 90 (Hsp90) C-terminal domain, a series of 2,6-disubstituted benzothiazoles were synthesized. The SAR was explored by introducing various amines at the C-2 position and different anilines at the C-6 position via an amide linkage. The presence of a cationic center in the substituent at the C-2 position was evaluated, leading to the identification of compounds with low micromolar antiproliferative activities against breast cancer cell lines.

The table below summarizes SAR findings for a class of benzothiazole-based Hsp90 inhibitors, highlighting the impact of substitutions at the C-2 position on antiproliferative activity.

CompoundC-2 SubstituentC-6 SubstituentAntiproliferative Activity (IC₅₀ in µM, MCF-7 cell line)
8k 4-Methylpiperazin-1-ylN-(3,4-dichlorophenyl)carboxamide> 50
8l MorpholinoN-(3,4-dichlorophenyl)carboxamide> 50
8m Piperidin-1-ylN-(3,4-dichlorophenyl)carboxamide> 50
9i 4-(Dimethylamino)piperidin-1-ylN-(3,4-dichlorophenyl)carboxamide1.9 ± 0.3

Data compiled from studies on Hsp90 inhibitors.

General Principles of Interaction with Biological Targets

The benzothiazole nucleus is considered a "privileged" scaffold in drug discovery. Its structural similarity to natural purines allows it to readily interact with a wide array of biomolecules, including enzymes and receptors. mdpi.com

The general principles governing these interactions are:

Pharmacophore Mimicry: The bicyclic, heterocyclic nature of benzothiazole mimics endogenous molecules, enabling it to fit into binding sites designed for purine-like structures. This is a key reason for its broad spectrum of biological activities. mdpi.com

Modulation by Substitution: The biological effect of a benzothiazole derivative is highly dependent on the nature and position of its substituents. As established by extensive SAR studies, small modifications to the substituents at the C-2 and C-6 positions can drastically alter binding affinity, selectivity, and functional activity.

Future Directions and Emerging Research Avenues for Sodium 1,3 Benzothiazole 2 Carboxylate

Development of Novel Synthetic Routes and Green Chemistry Enhancements

The synthesis of benzothiazole (B30560) derivatives has traditionally involved methods that are often accompanied by challenges such as harsh reaction conditions, low yields, and the use of hazardous reagents. researchgate.net The future of synthesizing Sodium 1,3-benzothiazole-2-carboxylate (B13909208) will undoubtedly be steered by the principles of green chemistry, aiming for more sustainable and environmentally benign processes. mdpi.comnih.gov

One of the most common and established methods for synthesizing the benzothiazole core is the condensation reaction of 2-aminothiophenol (B119425) with a variety of carbonyl-containing compounds, including carboxylic acids. mdpi.comnih.govijper.org Future research is likely to focus on optimizing this reaction for the specific synthesis of 1,3-benzothiazole-2-carboxylic acid, the precursor to its sodium salt. This will involve the exploration of:

Eco-friendly Catalysts: A shift away from traditional metal catalysts towards more sustainable alternatives is anticipated. researchgate.net This includes the use of biocatalysts, such as enzymes, and heterogeneous catalysts like silica (B1680970) sulfuric acid, which can be easily recovered and reused, minimizing waste. researchgate.netresearchgate.net

Alternative Solvents: The use of water as a reaction medium, as opposed to volatile organic solvents, is a key aspect of green synthesis. scispace.com Research into aqueous-based synthetic routes for 1,3-benzothiazole-2-carboxylic acid will be a significant area of focus.

Microwave-Assisted Synthesis: This technique offers the potential for shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.govtandfonline.com

The subsequent conversion of the carboxylic acid to its sodium salt is a straightforward acid-base reaction. However, green chemistry principles can also be applied to this step, for instance, by utilizing aqueous solutions and minimizing purification steps to reduce waste generation.

Synthetic ApproachKey Features & AdvantagesPotential for Sodium 1,3-Benzothiazole-2-carboxylate
Catalyst Development Use of reusable, non-toxic catalysts (e.g., silica sulfuric acid, biocatalysts). researchgate.netresearchgate.netGreener synthesis of the 1,3-benzothiazole-2-carboxylic acid precursor.
Solvent Selection Employment of water or other benign solvents. scispace.comReduced environmental impact of the overall synthetic process.
Energy Efficiency Application of microwave irradiation or ultrasound. nih.govtandfonline.comFaster reaction times and lower energy consumption.

Advanced Computational Approaches for Structure-Function Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering insights that can guide experimental work and accelerate the development of new compounds. researchgate.net For this compound, advanced computational approaches will be instrumental in predicting its properties and guiding the design of new derivatives with enhanced functionalities.

Future research in this area will likely involve:

Density Functional Theory (DFT) Calculations: DFT studies can provide a deep understanding of the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.netresearchgate.net This knowledge is crucial for predicting how the molecule will interact with biological targets or how it will perform in a material matrix.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding affinity and interaction patterns of this compound with specific proteins or enzymes. researchgate.net This is particularly relevant for exploring its potential pharmacological applications. By understanding the structure-activity relationship (SAR), researchers can rationally design new derivatives with improved biological activity. acs.orgrjptonline.orgbenthamscience.com

Pharmacophore Modeling: This approach can identify the essential structural features required for a molecule to exhibit a particular biological activity. acs.org By creating a pharmacophore model for benzothiazole derivatives, researchers can screen virtual libraries of compounds to identify new potential applications for this compound.

Computational MethodApplication in ResearchPredicted Outcome for this compound
Density Functional Theory (DFT) Analysis of electronic structure and reactivity. researchgate.netresearchgate.netPrediction of chemical properties and spectroscopic signatures.
Molecular Docking Simulation of ligand-protein interactions. researchgate.netIdentification of potential biological targets and binding modes.
Pharmacophore Modeling Identification of key structural features for biological activity. acs.orgGuiding the design of new derivatives with enhanced therapeutic potential.

Exploration of New Mechanistic Roles in Biochemical Systems

The benzothiazole scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. mdpi.compcbiochemres.comresearchgate.net While the biological profile of this compound is yet to be fully elucidated, future research will focus on uncovering its specific mechanistic roles in biochemical systems.

Key areas of investigation will likely include:

Enzyme Inhibition: Many benzothiazole derivatives are known to act as enzyme inhibitors. mdpi.com Research will be directed towards screening this compound against a panel of enzymes implicated in various diseases to identify potential therapeutic targets.

Interaction with Biomolecules: Understanding how this compound interacts with DNA, RNA, and other key biomolecules is crucial for determining its mechanism of action and potential toxicity.

Cellular Pathway Modulation: Investigating the effect of this compound on specific cellular signaling pathways will provide insights into its potential to modulate cellular processes related to disease.

The structural features of the benzothiazole ring, particularly the substitutions at the C-2 and C-6 positions, are known to be critical for its biological activity. benthamscience.com The presence of the carboxylate group at the C-2 position in this compound suggests that it may interact with biological targets through electrostatic interactions or hydrogen bonding, offering a unique mode of action compared to other benzothiazole derivatives.

Integration with Materials Science for Next-Generation Applications

The unique photophysical and electronic properties of the benzothiazole ring make it an attractive building block for advanced materials. mdpi.com Benzothiazole derivatives have found applications as fluorescent markers, in electroluminescent devices, and in polymer chemistry. mdpi.comkuleuven.be The integration of this compound into materials science represents a promising avenue for the development of next-generation applications.

Future research in this domain could explore:

Luminescent Materials: The benzothiazole core is known for its fluorescence properties. mdpi.com Investigating the luminescence of this compound and its derivatives could lead to the development of new fluorescent probes for biological imaging or sensors.

Organic Electronics: The electron-rich nature of the benzothiazole ring makes it a suitable component for organic semiconductors. nih.gov The incorporation of this compound into polymers could lead to new materials for organic thin-film transistors and solar cells.

Smart Polymers: The carboxylate group offers a site for polymerization or for grafting onto other polymer chains. This could enable the creation of "smart" polymers that respond to changes in their environment, such as pH or the presence of specific ions.

The ability to tailor the properties of these materials by modifying the benzothiazole core or by copolymerization with other monomers opens up a vast design space for creating materials with specific and desirable functionalities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 1,3-benzothiazole-2-carboxylate, and how can reaction conditions be validated?

  • Methodological Answer : Synthesis typically involves cyclization of precursors such as methyl 3-amino-4-hydroxybenzoate with aryl acids under reflux conditions. Key parameters include reaction time (e.g., 15 hours), molar ratios, and post-reaction purification via ice quenching . Validation requires analytical techniques like NMR to confirm structural integrity and HPLC to assess purity. Kinetic studies (e.g., varying temperature or catalyst) can optimize yield.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Electrospray ionization mass spectrometry (ESI-MS) is critical for determining molecular weight (e.g., m/z 213.9643 matches C₇H₅NO₃S₂) . Collision cross-section (CCS) values (e.g., 138.5 Ų) enhance identification accuracy when paired with databases like FOR-IDENT . Complementary methods include FT-IR for functional groups and X-ray diffraction for crystalline structure confirmation.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to TCI America’s safety guidelines: use fume hoods for airborne control, wear nitrile gloves and goggles to prevent dermal/ocular exposure, and store in airtight containers at ≤25°C . Spill management requires inert absorbents (e.g., vermiculite) and neutralization with weak bases. Regular training on SDS updates ensures compliance with evolving safety standards .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic data discrepancies in this compound structures?

  • Methodological Answer : SHELXL refines high-resolution or twinned data by adjusting parameters like hydrogen bonding and thermal displacement. For ambiguous electron density, dual refinement (e.g., partial occupancy modeling) or Fourier difference maps clarify atomic positions. Validation tools (e.g., R-factor analysis) ensure structural accuracy . Comparative studies with alternative software (e.g., OLEX2) can identify systematic errors.

Q. What mechanistic insights explain the stability of this compound under varying pH and temperature?

  • Methodological Answer : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) identifies degradation products. LC-MS monitors hydrolytic pathways (e.g., sulfonic acid derivatives under acidic conditions) . Thermodynamic studies (ΔG, ΔH via DSC) reveal decomposition thresholds. Buffered solutions (pH 4–9) assess ionic stability, while Arrhenius plots predict shelf life .

Q. How should researchers address contradictions in analytical data (e.g., CCS vs. computational predictions)?

  • Methodological Answer : Discrepancies between experimental CCS and in silico models (e.g., MOBCAL) may arise from conformational flexibility. Use gas-phase molecular dynamics simulations to account for rotamer populations . Cross-validate with ion mobility spectrometry (IMS) and adjust collision energy settings to minimize artifacts. Collaborative data-sharing platforms (e.g., MassBank) enhance reproducibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.